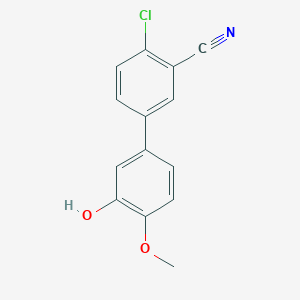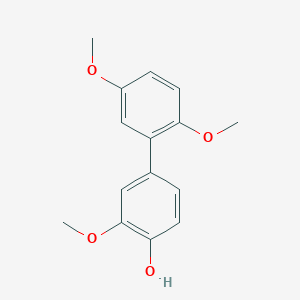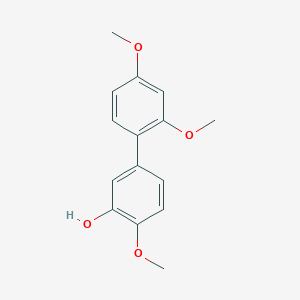
5-(5-Carboxy-2-fluorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Carboxy-2-fluorophenyl)-2-methoxyphenol, 95% (5-CFMP-95) is a synthetic compound that is widely used in scientific research. It is a small molecule that has been studied for its potential applications in a variety of fields, such as biochemistry, pharmacology, and biotechnology. It is also used as a building block for many other compounds. 5-CFMP-95 is a white, crystalline solid at room temperature with a melting point of approximately 55-60°C. It is soluble in both organic solvents, such as ethanol and methanol, and aqueous solutions.
Mechanism of Action
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also believed to act as an agonist of cell-signaling pathways, such as the MAPK pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Carboxy-2-fluorophenyl)-2-methoxyphenol, 95% are not fully understood. However, it is known to have a wide range of effects on cells and tissues. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have anti-microbial, anti-viral, and anti-fungal effects. In addition, it has been shown to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(5-Carboxy-2-fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is a relatively simple compound to synthesize and is available in high purity. It is also relatively stable and has a wide range of applications. However, it is important to note that it is not water soluble, so it must be dissolved in organic solvents, such as ethanol or methanol, before use. In addition, it is important to note that it is not suitable for use in humans or animals, so it should only be used in laboratory experiments.
Future Directions
The potential future applications of 5-(5-Carboxy-2-fluorophenyl)-2-methoxyphenol, 95% are numerous. It could be used to develop new drugs or to improve existing drugs. It could also be used to study the effects of drugs on enzymes, cells, and gene expression. In addition, it could be used to study the effects of drugs on the immune system, the nervous system, and the cardiovascular system. Finally, it could be used to develop new diagnostic tools or to improve existing diagnostic tools.
Synthesis Methods
5-(5-Carboxy-2-fluorophenyl)-2-methoxyphenol, 95% is typically synthesized by the reaction of 5-fluoro-2-hydroxybenzoic acid and 2-methoxybenzaldehyde. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds in two steps. The first step involves the formation of an ester, which is then hydrolyzed to form the desired product. This method is simple and efficient, and produces high yields of 5-(5-Carboxy-2-fluorophenyl)-2-methoxyphenol, 95%.
Scientific Research Applications
5-(5-Carboxy-2-fluorophenyl)-2-methoxyphenol, 95% has been studied extensively for its potential applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and biotechnology. It has been used to study the effects of drugs on enzymes, to study the effects of drugs on cells, and to study the effects of drugs on gene expression. It has also been used to study the effects of drugs on the immune system, to study the effects of drugs on the nervous system, and to study the effects of drugs on the cardiovascular system.
properties
IUPAC Name |
4-fluoro-3-(3-hydroxy-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-5-3-8(7-12(13)16)10-6-9(14(17)18)2-4-11(10)15/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISIEJCQKDZXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685665 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261948-65-5 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)
